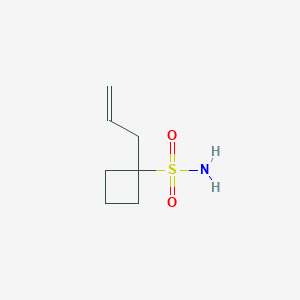
3,3'-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) is a synthetic organic compound with the molecular formula C25H22N2O2 and a molecular weight of 382.45 g/mol . This compound belongs to the class of bis(indolyl)methanes, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) typically involves a one-pot reaction where indole derivatives react with aldehydes under acidic conditions . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid (PTSA) and solvents like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the bis(indolyl)methane structure .
Chemical Reactions Analysis
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating endoplasmic reticulum stress and the CHOP protein . Additionally, it may exert its effects through the modulation of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) can be compared with other bis(indolyl)methanes, such as:
3,3’-((3-Chlorophenyl)methylene)bis(1H-indole): This compound has similar structural features but includes a chlorine substituent, which may alter its biological activity and chemical reactivity.
3,3’-((3,4-Dimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one):
The uniqueness of 3,3’-((3,4-Dimethoxyphenyl)methylene)bis(1H-indole) lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic use.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-28-23-12-11-16(13-24(23)29-2)25(19-14-26-21-9-5-3-7-17(19)21)20-15-27-22-10-6-4-8-18(20)22/h3-15,25-27H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXONYAPGBGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B2396071.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2396075.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)



![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2396094.png)
